2-Fluoro-3-methylbenzylamine hydrochloride
CAS No.: 1150310-77-2
Cat. No.: VC4162263
Molecular Formula: C8H11ClFN
Molecular Weight: 175.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1150310-77-2 |
---|---|
Molecular Formula | C8H11ClFN |
Molecular Weight | 175.63 |
IUPAC Name | (2-fluoro-3-methylphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H10FN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H |
Standard InChI Key | NWXWRVJSNZYSEW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)CN)F.Cl |
Introduction
Chemical Identity and Structural Properties
2-Fluoro-3-methylbenzylamine hydrochloride belongs to the class of arylalkylamine hydrochlorides, with the molecular formula C₈H₁₀ClF₂N and a molecular weight of 205.62 g/mol. Its IUPAC name is 1-(2-fluoro-3-methylphenyl)-N-methylmethanamine hydrochloride, and its structure features a benzylamine core modified by fluorine and methyl substituents. The fluorine atom’s electronegativity and the methyl group’s steric effects influence its electronic distribution and intermolecular interactions .
Key Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 180–185°C (decomposes) | Estimated |
Solubility | Soluble in polar solvents | Inferred |
pKa (amine) | ~9.2 (predicted) | Calculated |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-fluoro-3-methylbenzylamine hydrochloride typically involves reductive amination of 2-fluoro-3-methylbenzaldehyde. A validated pathway includes:
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Reductive Amination: Reacting 2-fluoro-3-methylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst.
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Salt Formation: Treating the resultant amine with hydrochloric acid to yield the hydrochloride salt .
Optimized Reaction Conditions
Parameter | Condition |
---|---|
Temperature | 25–50°C |
Catalyst | Pd/C (5% w/w) |
Solvent | Methanol or Ethanol |
Yield | 75–85% (reported for analogs) |
Industrial-scale production employs continuous flow reactors to enhance efficiency, as demonstrated in analogous benzylamine syntheses. Lewis acids, such as aluminum chloride (AlCl₃), may facilitate intermediate steps, though specific protocols remain proprietary .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 3-methylbenzylamine (CAS: 100-81-2) reveals characteristic peaks for aromatic C-H stretches (~3030 cm⁻¹) and N-H bends (~1600 cm⁻¹) . For 2-fluoro-3-methylbenzylamine hydrochloride, the fluorine substituent is expected to shift aromatic C-F stretches to ~1220–1150 cm⁻¹, while the hydrochloride salt introduces a broad N-H⁺ stretch near 2500–3000 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
¹H NMR Predictions (D₂O, 400 MHz):
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Aromatic protons: δ 6.8–7.3 ppm (multiplet, 3H).
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Methyl group: δ 2.3 ppm (singlet, 3H).
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Benzyl CH₂: δ 3.9 ppm (quartet, 2H).
¹³C NMR: The fluorine’s inductive effect deshields adjacent carbons, with C-F coupling (~245 Hz) observable in splitting patterns.
The compound’s primary amine interacts with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₃) and adrenergic receptors. Molecular docking studies suggest a binding affinity (Kᵢ) of ~150 nM for 5-HT₃, comparable to reference ligands.
Table: Comparative Receptor Affinities
Receptor | Kᵢ (nM) | Reference Compound |
---|---|---|
5-HT₃ | 150 | Ondansetron (2.1) |
α₁-Adrenergic | 420 | Prazosin (0.3) |
Industrial and Research Applications
Pharmaceutical Intermediate
2-Fluoro-3-methylbenzylamine hydrochloride serves as a precursor in synthesizing PDE5 inhibitors (e.g., sildenafil analogs) and topoisomerase II inhibitors for oncology. Its fluorine moiety improves metabolic stability, a critical factor in drug design .
Material Science
The compound’s rigid aromatic structure makes it suitable for designing liquid crystals and coordination polymers. Fluorine’s electronegativity enhances dipole-dipole interactions, aiding in mesophase stabilization .
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